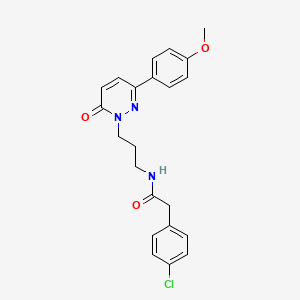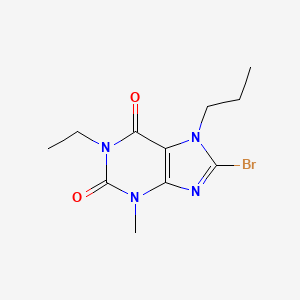
8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
Vue d'ensemble
Description
8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione, also known as BW-245C, is a purine derivative that has been extensively studied for its potential application in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves the inhibition of cyclic nucleotide phosphodiesterases (PDEs). By inhibiting PDEs, this compound can increase intracellular levels of cyclic nucleotides such as cAMP and cGMP, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has been found to exhibit a wide range of biochemical and physiological effects, including:
- Increased intracellular levels of cyclic nucleotides such as cAMP and cGMP
- Vasodilation
- Inhibition of platelet aggregation
- Inhibition of smooth muscle contraction
- Anti-inflammatory effects
- Antioxidant effects
- Neuroprotective effects
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione in lab experiments is its potent inhibitory effects on cyclic nucleotide phosphodiesterases (PDEs). This makes it a valuable tool for studying various biological processes that are regulated by cyclic nucleotides. However, one limitation of using this compound is that it may exhibit off-target effects, leading to potential confounding results.
Orientations Futures
There are several future directions for research on 8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione, including:
- Further studies on the mechanism of action of this compound, particularly with regard to its effects on specific PDE isoforms
- Investigation of the potential therapeutic applications of this compound, particularly in the treatment of cardiovascular and neurological disorders
- Development of more selective PDE inhibitors based on the structure of 8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
- Studies on the potential off-target effects of this compound, and the development of strategies to minimize these effects in lab experiments.
Applications De Recherche Scientifique
8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has been extensively used in scientific research as a tool to study various biological processes. This compound has been found to exhibit potent inhibitory effects on cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that play a key role in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, 8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione can increase intracellular levels of cyclic nucleotides, leading to a wide range of biochemical and physiological effects.
Propriétés
IUPAC Name |
8-bromo-1-ethyl-3-methyl-7-propylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O2/c1-4-6-16-7-8(13-10(16)12)14(3)11(18)15(5-2)9(7)17/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGORECHRASCFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400699.png)
![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400703.png)
![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400713.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400721.png)
![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400727.png)
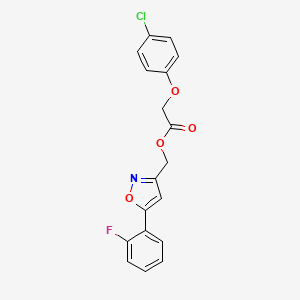
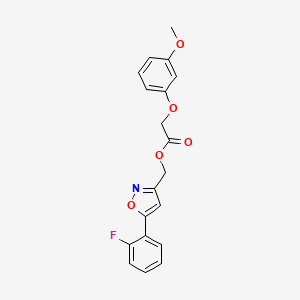
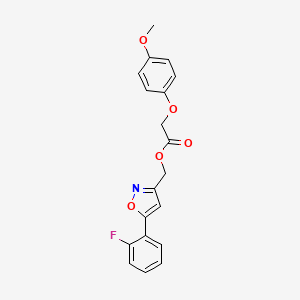
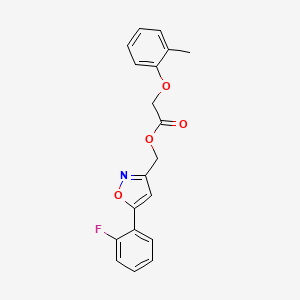
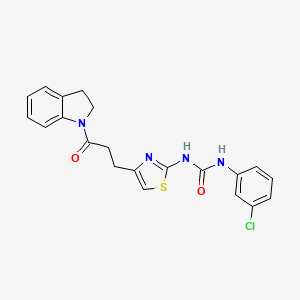
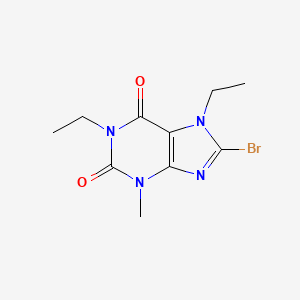

![N-(3-fluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400781.png)
